2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
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Overview
Description
2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, a methoxyphenyl group, and a piperidine moiety with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiadiazole ring with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring and the piperidine moiety could play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1,3,4-thiadiazole: Lacks the piperidine and methylsulfonyl groups, which may affect its reactivity and biological activity.
5-(1-(Methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methoxyphenyl group, which could influence its chemical properties and applications.
2-Phenyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but without the methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the methoxyphenyl and methylsulfonyl-piperidine groups in 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole makes it unique compared to its analogs
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-21-13-6-4-3-5-12(13)15-17-16-14(22-15)11-7-9-18(10-8-11)23(2,19)20/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEBMBPDQPIMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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